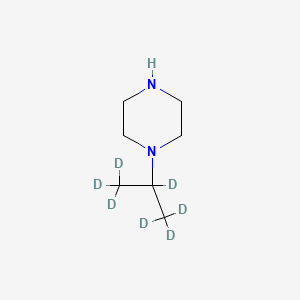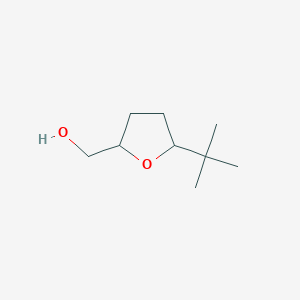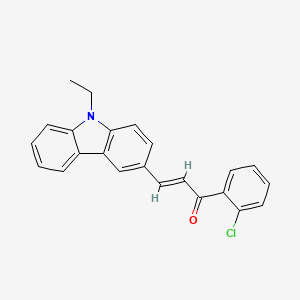
2,2-Difluoro-1-phenyl-cyclopropanemethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-phenyl-cyclopropanemethanol is an organic compound with the molecular formula C10H10F2O and a molecular weight of 184.18 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with a phenyl group and two fluorine atoms, along with a hydroxymethyl group. It is primarily used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-phenyl-cyclopropanemethanol typically involves the reaction of 2,2-difluoro-1-phenyl-cyclopropanecarboxylic acid with reducing agents. One common method is the reduction of the carboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether, which yields the desired alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2-Difluoro-1-phenyl-cyclopropanemethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid.
Reduction: Various cyclopropane derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
科学研究应用
2,2-Difluoro-1-phenyl-cyclopropanemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,2-Difluoro-1-phenyl-cyclopropanemethanol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity. The hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The exact pathways and molecular targets are subject to ongoing research .
相似化合物的比较
Similar Compounds
2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: Contains a benzodioxole ring.
2-(3-Fluoro-phenyl)-cyclopropanecarboxylic acid: Has a single fluorine atom and a different substitution pattern.
Uniqueness
2,2-Difluoro-1-phenyl-cyclopropanemethanol is unique due to its combination of a cyclopropane ring, phenyl group, and two fluorine atoms, which confer distinct chemical properties. Its hydroxymethyl group allows for further chemical modifications, making it a valuable compound in synthetic chemistry .
属性
分子式 |
C10H10F2O |
|---|---|
分子量 |
184.18 g/mol |
IUPAC 名称 |
(2,2-difluoro-1-phenylcyclopropyl)methanol |
InChI |
InChI=1S/C10H10F2O/c11-10(12)6-9(10,7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
InChI 键 |
KDYYISXEIZVLTK-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)(CO)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione hydrochloride](/img/structure/B12311109.png)
![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)



![3-[(4-Methylpyridin-3-yl)amino]-2,3-dihydro-1lambda6-benzothiophene-1,1-dione](/img/structure/B12311138.png)

